![molecular formula C14H12ClN3O B2932549 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine CAS No. 477862-05-8](/img/structure/B2932549.png)
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine is a chemical compound with the molecular formula C14H12ClN3O . It is used in various biological activities .
Molecular Structure Analysis
The molecular structure of 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine consists of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 273.718 Da, and the monoisotopic mass is 273.066895 Da .Scientific Research Applications
Adenosine Receptor Antagonism
A study identified a compound with a structure similar to 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine, namely CGS 15943, as a highly potent adenosine antagonist. This compound showed significant binding potency at A1 and A2 receptors and was active as an antagonist of 2-chloroadenosine in guinea pig tracheal strips (J. Francis et al., 1988).
Antibacterial and Antifungal Properties
Quinazoline derivatives, including those similar to 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine, have been synthesized and screened for their antibacterial, antifungal, and fishtoxic properties (S. K. V. Seshavataram & N. S. Subba Rao, 1977).
Bitter Taste Characterization
A related compound, 3-(2-furyl)-8-[(2-furyl)methyl]-4-hydroxymethyl-1-oxo-1H,4H-quinolizinium-7-olate, was identified as having an intense bitter taste at a very low detection threshold. This highlights the potential of related compounds in flavor and food science (O. Frank, H. Ottinger, & T. Hofmann, 2001).
Role in Dopamine Receptor Antagonism
CGS 15943, a compound similar to 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine, demonstrated a dopamine component in its effects. This suggests potential applications in neurological research and therapy (S. Holtzman, 1999).
Synthesis of Novel Compounds
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine-like compounds have been used in the synthesis of various novel compounds, indicating their importance in pharmaceutical chemistry (P. Mohanta & K. Kim, 2002).
Metal Ion Sensing
Research has shown that certain quinazoline derivatives have the potential for sensing specific metal cations, indicating their application in chemical analysis and environmental monitoring (Yang Liu, D. Wang, Xiang-Jun Zheng, & Lin-pei Jin, 2015).
Anticancer Activity
Some quinazoline derivatives have demonstrated significant anticancer activity, highlighting their potential in cancer research and treatment (M. Noolvi & H. Patel, 2013).
Serotonin Receptor Antagonism
Derivatives of quinazoline have been investigated for their binding affinity to serotonin receptors, suggesting their relevance in psychopharmacology (L. Strekowski et al., 2016).
properties
IUPAC Name |
7-chloro-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-9-2-4-11(19-9)7-16-14-12-5-3-10(15)6-13(12)17-8-18-14/h2-6,8H,7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNJMWOBJUFYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

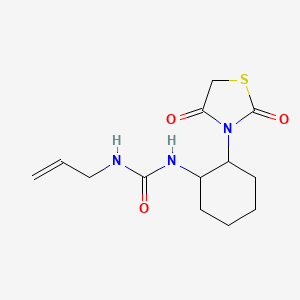
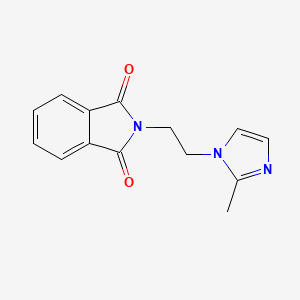
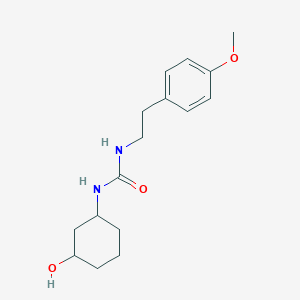
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932469.png)
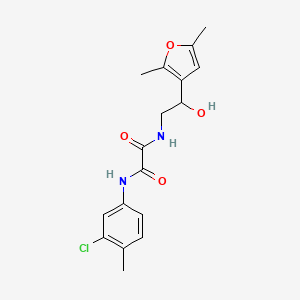
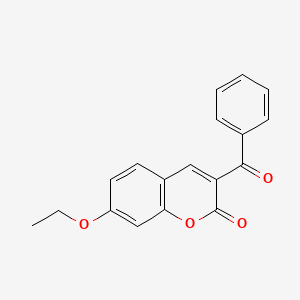
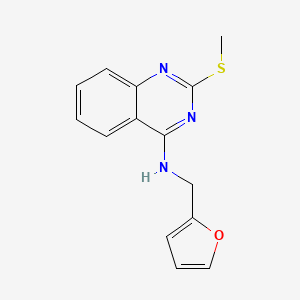
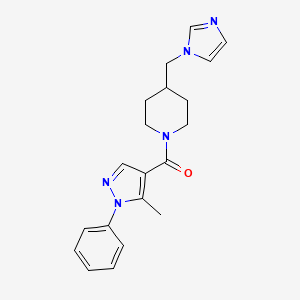
![(1S,5R)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2932480.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2932481.png)
![4-Methyl-5-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B2932482.png)
![3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2932483.png)
![2-(2-(azepan-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2932486.png)
![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2932488.png)